molecular formula C10H13NO3 B15366108 4-Isopropyl-3-methoxypicolinic acid

4-Isopropyl-3-methoxypicolinic acid

Cat. No.: B15366108
M. Wt: 195.21 g/mol
InChI Key: NGIYAZNOOFVEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-3-methoxypicolinic acid is a substituted picolinic acid derivative with a methoxy group at position 3 and an isopropyl group at position 4 of the pyridine ring. This compound is primarily recognized for its herbicidal activity, particularly against broadleaf weeds, with field trials demonstrating efficacy at application rates as low as 125–250 g/ha . Its structure combines lipophilic (isopropyl) and electron-donating (methoxy) substituents, which enhance its bioavailability and target-binding affinity in plants. Synthetically derived, it serves as a key intermediate in agrochemical research and development .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-methoxy-4-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)7-4-5-11-8(10(12)13)9(7)14-3/h4-6H,1-3H3,(H,12,13)

InChI Key

NGIYAZNOOFVEPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The herbicidal and physicochemical properties of 4-isopropyl-3-methoxypicolinic acid are influenced by its substituent pattern. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison of Picolinic/Cinnamic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications Herbicidal Efficacy (g/ha) Source/Origin
This compound 4-isopropyl, 3-methoxy 195 Herbicide 125–250 Synthetic
3-Methoxy-4-methylpicolinic acid 3-methoxy, 4-methyl 167 Herbicide 500–1000 Synthetic
3-Hydroxy-4-methoxycinnamic acid 3-hydroxy, 4-methoxy 194 Supplements, Cosmetics N/A Cinnamomum cassia
4-Chloro-3-methoxypicolinic acid 4-chloro, 3-methoxy 187 Herbicide, Plant growth 300–600 Synthetic
5-Methoxy-6-methylpicolinic acid 5-methoxy, 6-methyl 167 Plant growth regulation N/A Synthetic

Key Findings:

Substituent Impact on Herbicidal Activity :

  • The isopropyl group in this compound contributes to superior lipophilicity (predicted logP ~2.1) compared to smaller substituents like methyl (logP ~1.3), enhancing membrane permeability and residual activity in plants .
  • Chlorine substitution (e.g., 4-chloro-3-methoxypicolinic acid) increases oxidative stability but reduces selectivity, requiring higher application rates (300–600 g/ha) to achieve comparable weed control .

Positional Effects: Methoxy groups at position 3 (as in this compound) improve binding to acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants. In contrast, methoxy groups at position 5 (e.g., 5-methoxy-6-methylpicolinic acid) shift functionality toward auxin-like plant growth regulation .

Natural vs. Synthetic Derivatives :

  • 3-Hydroxy-4-methoxycinnamic acid , isolated from Cinnamomum cassia, shares a methoxy-aromatic backbone but lacks herbicidal properties. Instead, it is utilized in nutraceuticals and cosmetics due to antioxidant and anti-inflammatory effects .

Dose-Efficiency Relationships :

  • This compound achieves weed suppression at 50% lower doses than methyl-substituted analogs (e.g., 3-methoxy-4-methylpicolinic acid), underscoring the importance of bulky alkyl groups in optimizing potency .

Research Implications and Industrial Relevance

The structural nuances of this compound make it a benchmark for developing next-generation herbicides. Its balanced lipophilicity and target specificity reduce environmental persistence risks compared to chlorinated derivatives. Ongoing research explores hybrid molecules combining its isopropyl-methoxy motif with sulfonylurea groups to further enhance ALS inhibition .

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